molecular formula C13H19ClN2O B1456634 N-(3-Methylphenyl)-2-piperidinecarboxamide hydrochloride CAS No. 1236265-60-3

N-(3-Methylphenyl)-2-piperidinecarboxamide hydrochloride

Cat. No.: B1456634
CAS No.: 1236265-60-3
M. Wt: 254.75 g/mol
InChI Key: ASHNONJYHYNXGT-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)-2-piperidinecarboxamide hydrochloride is a synthetic piperidinecarboxamide derivative characterized by a 3-methylphenyl group attached to the carboxamide nitrogen and a hydrochloride salt. These analogs share a core 2-piperidinecarboxamide scaffold but differ in substituent patterns on the phenyl ring and piperidine nitrogen, which critically influence their physicochemical and pharmacological properties.

Properties

IUPAC Name

N-(3-methylphenyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-10-5-4-6-11(9-10)15-13(16)12-7-2-3-8-14-12;/h4-6,9,12,14H,2-3,7-8H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHNONJYHYNXGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Reactions

  • Starting amine: 3-methylaniline (m-toluidine)
  • Acid component: 2-piperidinecarboxylic acid or its derivatives (e.g., acid chloride or ester)
  • Coupling agents: Commonly used to activate the carboxylic acid for amide bond formation (e.g., carbodiimides, acid chlorides)
  • Hydrochloric acid: Used to convert the free base amide into the hydrochloride salt

Stepwise Synthesis Overview

Step Description Conditions Notes
1 Activation of 2-piperidinecarboxylic acid Conversion to acid chloride or use of coupling agent Facilitates amide bond formation
2 Coupling with 3-methylaniline Stirring in suitable solvent (e.g., dichloromethane, THF) at controlled temperature Forms N-(3-methylphenyl)-2-piperidinecarboxamide
3 Isolation and purification of the amide Extraction, washing, drying Removes impurities
4 Formation of hydrochloride salt Treatment with HCl in solvent (e.g., ether, ethanol) Produces crystalline hydrochloride salt
5 Final purification Recrystallization or chromatography Ensures high purity

Reaction Mechanism Insights

The key step is the nucleophilic attack of the amine nitrogen of 3-methylaniline on the activated carbonyl carbon of 2-piperidinecarboxylic acid derivative, forming the amide bond. The hydrochloride salt formation involves protonation of the amide nitrogen or associated basic sites by HCl.

Analogous Preparation: Insights from Related Compounds

A closely related compound, N-(2,6-dimethylphenyl)-2-piperidinecarboxamide, has been synthesized with high efficiency using a reductive amination approach involving formaldehyde and formic acid reduction, as described in a Chinese patent (CN103073483A). Although this method specifically targets tertiary amine formation, it demonstrates the utility of controlled condensation and reduction steps in piperidinecarboxamide chemistry.

Another study optimized the synthesis of (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide and its hydrochloride salt using chiral resolution and careful pH control during extraction and crystallization, achieving high purity and yield. The hydrochloride salt was formed by acidifying the free base with hydrochloric acid, followed by recrystallization from isopropanol to yield a white crystalline solid with over 99% purity.

Experimental Data from Analogous Preparations

Parameter Description Value/Condition Reference
Reaction temperature Amidation step 20–95 °C depending on method
Reaction time Amidation and reduction 5–8 hours typical
Yield Final hydrochloride salt 82–92% reported for analogs
Purity Chemical purity via HPLC >99% after recrystallization
Melting point Hydrochloride salt ~149–151 °C for related compounds

Purification and Crystallization

Purification generally involves:

  • Extraction with organic solvents such as ethyl acetate or toluene
  • Washing with aqueous acid/base to remove impurities
  • Drying over anhydrous sodium sulfate
  • Recrystallization from solvents like isopropanol or ethyl acetate under controlled temperature gradients (cooling from 70 °C to 0–10 °C)
  • Filtration and vacuum drying to obtain pure hydrochloride salt crystals

Summary of Preparation Method for this compound

  • Activation: Convert 2-piperidinecarboxylic acid to an acid chloride or use a coupling agent.
  • Coupling: React with 3-methylaniline under inert atmosphere at 20–95 °C for several hours.
  • Workup: Extract and wash the product to remove impurities.
  • Salt formation: Treat the free base with hydrochloric acid to precipitate the hydrochloride salt.
  • Purification: Recrystallize from appropriate solvents to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylphenyl)-2-piperidinecarboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted piperidine derivatives.

Scientific Research Applications

N-(3-Methylphenyl)-2-piperidinecarboxamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Methylphenyl)-2-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Structural Insights :

  • Phenyl Substituents: The 2,6-dimethyl configuration in mepivacaine, bupivacaine, and ropivacaine enhances steric hindrance and lipophilicity, optimizing sodium channel blockade .
  • Piperidine Substituents : Alkylation of the piperidine nitrogen (e.g., methyl, butyl, propyl) increases lipid solubility, prolonging duration of action but raising cardiotoxicity risks . The absence of such substituents in the target compound suggests reduced lipid solubility and possibly shorter efficacy.

Pharmacological Implications

a) Sodium Channel Interaction

Local anesthetics like mepivacaine and bupivacaine inhibit voltage-gated sodium channels, preventing neuronal signal propagation. The 2,6-dimethylphenyl group stabilizes the drug-receptor interaction via hydrophobic and steric effects . The 3-methylphenyl group in the target compound may reduce binding affinity due to suboptimal spatial alignment, though this requires experimental validation.

b) Duration and Toxicity Profile

  • Mepivacaine (1-methyl): Intermediate lipid solubility; used for short-to-moderate duration procedures .
  • Bupivacaine (1-butyl): High lipid solubility; prolonged action but higher cardiotoxicity .
  • Ropivacaine (1-propyl, S-enantiomer): Reduced cardiotoxicity compared to bupivacaine, with comparable efficacy .
  • Target Compound : The lack of piperidine alkylation may limit tissue penetration, favoring faster systemic clearance and lower toxicity.

Physicochemical Properties

While specific data for the target compound are unavailable, inferences can be drawn:

  • Solubility : Reduced lipophilicity compared to alkylated analogs may limit membrane permeability but enhance aqueous solubility.
  • Stability : The absence of electron-withdrawing groups on the phenyl ring (e.g., 2,6-dimethyl) could affect metabolic stability.

Research Findings and Clinical Relevance

The structural modifications in this compound position it as a novel candidate for exploring SAR in anesthetic development. Key hypotheses based on analog data include:

Reduced Cardiotoxicity : The lack of a piperidine alkyl group may mitigate systemic toxicity observed in bupivacaine .

Faster Onset : Higher hydrophilicity could accelerate diffusion to target sites, though this may come at the expense of duration.

Stereochemical Considerations : Unlike ropivacaine (S-enantiomer), the target compound’s stereochemical configuration is unspecified; resolution could further refine its safety profile .

Critical Knowledge Gap: Empirical studies on sodium channel binding, pharmacokinetics, and toxicity are required to validate these hypotheses.

Biological Activity

N-(3-Methylphenyl)-2-piperidinecarboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. The chemical structure can be represented as follows:

  • Molecular Formula : C12_{12}H16_{16}ClN1_{1}O
  • Molecular Weight : 227.72 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer progression and neurodegenerative diseases. The compound has shown potential as an inhibitor of anaplastic lymphoma kinase (ALK), which is implicated in several types of cancer.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
Karpas2996.51ALK inhibition
HepG26.93ALK inhibition
A549>40Not effective
MCF-718.85Moderate activity
PC-318.18Moderate activity

These results suggest that the compound is particularly effective against hematological malignancies, such as those represented by the Karpas299 cell line, while showing less efficacy against solid tumors like A549.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been evaluated for neurotropic effects. Studies using PC12 neuronal cell cultures have shown that the compound can enhance neurite outgrowth, indicating potential applications in treating neurodegenerative conditions.

Case Studies

  • Study on Anticancer Activity :
    A study published in MDPI evaluated several piperidine derivatives, including this compound, for their anticancer effects. The compound exhibited selective inhibition of ALK with an IC50 value of 203.56 nM, indicating a strong potential for targeted cancer therapy .
  • Neurotropic Effects :
    In a separate study focusing on neurotropic compounds, this compound was found to significantly promote neurite outgrowth in PC12 cells when administered at a concentration of 10 µM. This suggests that the compound may aid in neuronal regeneration and recovery following injury .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary evaluations suggest favorable ADME properties, with low toxicity observed in acute toxicity studies conducted on mice at doses up to 2000 mg/kg . Further studies are necessary to fully elucidate its safety profile.

Q & A

Q. What are the recommended storage conditions for N-(3-Methylphenyl)-2-piperidinecarboxamide hydrochloride to ensure stability?

  • Methodological Answer: Store the compound in a dry environment at 2–8°C, using airtight containers to prevent moisture absorption and oxidation. Avoid exposure to light, dust, or reactive materials. Stability can be monitored via periodic HPLC analysis to detect degradation products (e.g., piperidine derivatives or hydrolyzed amides) .

Q. What safety protocols should be followed during laboratory handling of this compound?

  • Methodological Answer:
  • PPE: Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles.
  • Ventilation: Use a fume hood to minimize inhalation risks, as aerosols or dust may form during weighing or transfer.
  • Spill Management: Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent dispersion .

Q. What synthetic routes are applicable for preparing 2-piperidinecarboxamide derivatives?

  • Methodological Answer: A common approach involves:

Condensation: Reacting piperidinecarboxylic acid derivatives (e.g., methyl esters) with substituted anilines under reflux in aprotic solvents (e.g., toluene).

Methylation: Using dimethyl sulfate in xylene to introduce methyl groups at specific positions.

Hydrogenation: Catalytic hydrogenation (e.g., PtO₂ in acetic acid) to reduce unsaturated intermediates.
Purify intermediates via recrystallization or column chromatography .

Advanced Research Questions

Q. How can researchers resolve discrepancies in hazard classifications across safety data sheets (SDS)?

  • Methodological Answer:
  • Review GHS Criteria: Cross-reference SDS entries with Globally Harmonized System (GHS) guidelines for acute toxicity (Category 4 vs. unclassified) and organ toxicity.
  • Experimental Validation: Conduct in vitro assays (e.g., Ames test for mutagenicity) or acute toxicity studies in model organisms (e.g., zebrafish).
  • Supplier Consultation: Request updated SDS from manufacturers, as classifications may evolve with new data .

Q. Which advanced analytical techniques are optimal for structural elucidation and purity assessment?

  • Methodological Answer:
  • X-ray Crystallography: Resolve crystal structure (e.g., space group, unit cell parameters) to confirm stereochemistry. Compare with databases like the Crystallography Open Database (COD) .
  • NMR Spectroscopy: Use ¹H/¹³C NMR with deuterated DMSO or CDCl₃ to assign peaks (e.g., aromatic protons at δ 6.8–7.2 ppm, piperidine carbons at δ 40–60 ppm).
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) with <2 ppm error .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer:
  • Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 1–3 months. Analyze degradation via UPLC-MS to identify hydrolysis byproducts (e.g., free piperidine or carboxylic acids).
  • pH-Dependent Studies: Prepare buffered solutions (pH 1–13) and monitor degradation kinetics using UV-Vis spectroscopy at λ = 254 nm .

Q. How can in vitro metabolic pathways be investigated for this compound?

  • Methodological Answer:
  • Liver Microsome Assays: Incubate with rat or human liver microsomes (37°C, NADPH cofactor). Quench reactions with acetonitrile and analyze metabolites via LC-MS/MS.
  • CYP Enzyme Inhibition: Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-Methylphenyl)-2-piperidinecarboxamide hydrochloride
Reactant of Route 2
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N-(3-Methylphenyl)-2-piperidinecarboxamide hydrochloride

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